molecular formula C8H18ClNO B6217901 [1-(dimethylamino)cyclopentyl]methanol hydrochloride CAS No. 2751620-30-9

[1-(dimethylamino)cyclopentyl]methanol hydrochloride

Cat. No.: B6217901
CAS No.: 2751620-30-9
M. Wt: 179.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(dimethylamino)cyclopentyl]methanol hydrochloride: is a chemical compound with a molecular formula of C8H17NO•HCl. This compound is known for its unique structure, which includes a cyclopentyl ring substituted with a dimethylamino group and a methanol group. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(dimethylamino)cyclopentyl]methanol hydrochloride typically involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(dimethylamino)cyclopentyl]methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where the dimethylamino group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under various conditions.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(dimethylamino)cyclopentyl]methanol hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecule synthesis.

Biology: The compound is used in biological studies to understand the interactions of cyclopentyl derivatives with biological systems. It serves as a model compound for studying enzyme-substrate interactions and receptor binding.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in designing drugs that target specific receptors or enzymes.

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [1-(dimethylamino)cyclopentyl]methanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in binding to receptors or enzymes, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • [1-(dimethylamino)cyclohexyl]methanol hydrochloride
  • [1-(dimethylamino)cyclobutyl]methanol hydrochloride
  • [1-(dimethylamino)cyclopropyl]methanol hydrochloride

Comparison: Compared to its similar compounds, [1-(dimethylamino)cyclopentyl]methanol hydrochloride has a unique cyclopentyl ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications where the cyclopentyl ring’s size and flexibility are advantageous.

Properties

CAS No.

2751620-30-9

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.